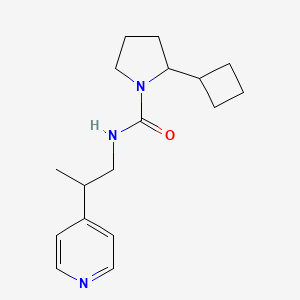
2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain processing, anxiety, and stress responses.
作用機序
The mechanism of action of 2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves its selective binding to the nociceptin/orphanin FQ receptor. This receptor is involved in pain processing, anxiety, and stress responses. By blocking this receptor, this compound can modulate these physiological responses, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and increase social interaction. Additionally, it has been shown to reduce pain sensitivity and increase pain tolerance. These effects suggest that this compound may have potential therapeutic benefits for anxiety, mood disorders, and chronic pain.
実験室実験の利点と制限
One advantage of using 2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide in lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor. This allows for specific targeting of this receptor, without affecting other receptors in the brain. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for research on 2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide. One area of research could focus on its potential therapeutic effects in human clinical trials for anxiety, mood disorders, and chronic pain. Additionally, further studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Finally, future research could explore the potential role of this compound in other physiological processes, such as addiction and reward pathways.
合成法
The synthesis of 2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves the reaction of cyclobutylamine with 2-pyridin-4-ylpropyl isocyanide in the presence of acetic acid. The resulting product is then treated with oxalyl chloride and then with pyrrolidine-1-carboxamide to yield the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and mood disorders. Additionally, this compound has been shown to have analgesic effects in animal models of pain, indicating its potential use in the treatment of chronic pain.
特性
IUPAC Name |
2-cyclobutyl-N-(2-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(14-7-9-18-10-8-14)12-19-17(21)20-11-3-6-16(20)15-4-2-5-15/h7-10,13,15-16H,2-6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZQLFWHOAEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCCC1C2CCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)

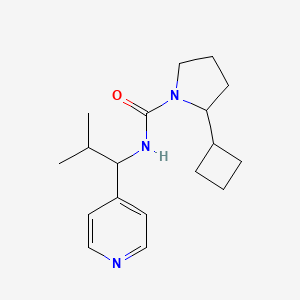
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
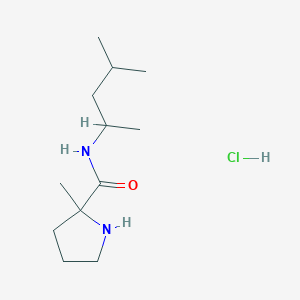
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
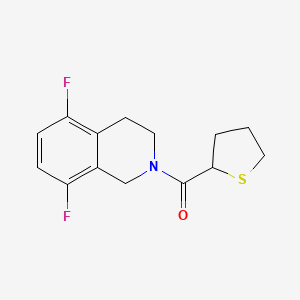
![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
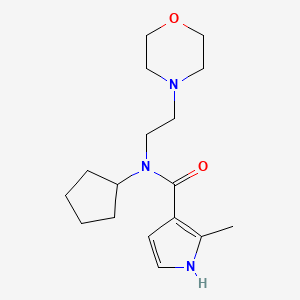
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
![2-(1,2-oxazol-3-ylmethyl)-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7639352.png)
